molecular formula C20H15N3OS B2909594 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-51-4

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No.: B2909594
CAS No.: 478258-51-4
M. Wt: 345.42
InChI Key: CBWOJJPAZIPZFW-UHFFFAOYSA-N
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Description

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a naphthyl group attached to the thiazole ring, which is further connected to a phenylurea moiety. The unique structure of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 2-naphthylamine with thiourea in the presence of a suitable catalyst to form the thiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring and subsequent urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Catalysts such as palladium on carbon, solvents like dichloromethane or toluene, and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can be compared with other thiazole derivatives and naphthyl-containing compounds. Similar compounds include:

    Tolnaftate: An antifungal agent with a similar naphthyl-thiazole structure.

    Terbinafine: Another antifungal compound with a naphthyl group, but differing in its overall structure and mechanism of action.

    Naftifine: A naphthyl-containing antifungal agent with a different chemical structure.

The uniqueness of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea lies in its specific combination of the naphthyl, thiazole, and phenylurea moieties, which imparts it with distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(21-17-8-2-1-3-9-17)23-20-22-18(13-25-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-13H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWOJJPAZIPZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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